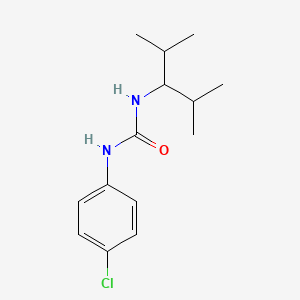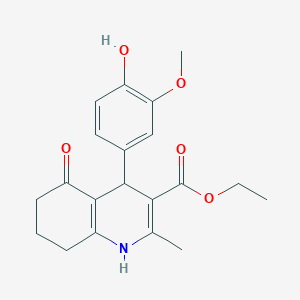![molecular formula C22H26N2O4S B5216640 2-oxo-2-[(1-phenylethyl)amino]ethyl N-benzoylmethioninate](/img/structure/B5216640.png)
2-oxo-2-[(1-phenylethyl)amino]ethyl N-benzoylmethioninate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-oxo-2-[(1-phenylethyl)amino]ethyl N-benzoylmethioninate is a chemical compound that is commonly used in scientific research. This compound is a derivative of methionine and has been found to have various biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of 2-oxo-2-[(1-phenylethyl)amino]ethyl N-benzoylmethioninate involves the formation of a covalent bond between two amino acids in a protein. This cross-linking occurs between the amino group of lysine or the N-terminus of a protein and the carboxyl group of aspartic acid or glutamic acid. This covalent bond stabilizes the protein-protein interaction and allows for the identification of protein-protein interactions.
Biochemical and Physiological Effects
2-oxo-2-[(1-phenylethyl)amino]ethyl N-benzoylmethioninate has been found to have various biochemical and physiological effects. It has been shown to inhibit the activity of the proteasome, a protein complex that is responsible for the degradation of proteins. This inhibition of the proteasome can lead to the accumulation of misfolded or damaged proteins, which can result in cell death. This compound has also been found to induce apoptosis, or programmed cell death, in cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 2-oxo-2-[(1-phenylethyl)amino]ethyl N-benzoylmethioninate in lab experiments is its specificity for lysine and aspartic acid or glutamic acid residues. This specificity allows for the identification of protein-protein interactions with high accuracy. However, one of the limitations of using this compound is its potential toxicity to cells. The cross-linking of proteins can lead to the formation of protein aggregates, which can be toxic to cells.
Orientations Futures
There are several future directions for the use of 2-oxo-2-[(1-phenylethyl)amino]ethyl N-benzoylmethioninate in scientific research. One direction is the development of new cross-linking reagents with improved specificity and reduced toxicity. Another direction is the use of this compound to study protein-protein interactions in vivo, rather than just in vitro. Additionally, this compound could be used to study the conformational changes in proteins that occur during disease progression, such as in Alzheimer's disease.
Méthodes De Synthèse
The synthesis of 2-oxo-2-[(1-phenylethyl)amino]ethyl N-benzoylmethioninate involves the reaction of N-benzoylmethionine with 1-phenylethylamine in the presence of a coupling agent such as 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide (EDC) and N-hydroxysuccinimide (NHS). The reaction takes place in anhydrous dimethylformamide (DMF) at room temperature for 24 hours. The resulting product is then purified by column chromatography to obtain pure 2-oxo-2-[(1-phenylethyl)amino]ethyl N-benzoylmethioninate.
Applications De Recherche Scientifique
2-oxo-2-[(1-phenylethyl)amino]ethyl N-benzoylmethioninate is commonly used in scientific research as a tool to study protein-protein interactions. It is used as a cross-linker to covalently link two proteins together, allowing for the identification of protein-protein interactions. This compound has also been used to study the conformational changes in proteins and to determine the binding sites of ligands.
Propriétés
IUPAC Name |
[2-oxo-2-(1-phenylethylamino)ethyl] 2-benzamido-4-methylsulfanylbutanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O4S/c1-16(17-9-5-3-6-10-17)23-20(25)15-28-22(27)19(13-14-29-2)24-21(26)18-11-7-4-8-12-18/h3-12,16,19H,13-15H2,1-2H3,(H,23,25)(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUNNZYDTDDLTAU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)COC(=O)C(CCSC)NC(=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[2-Oxo-2-(1-phenylethylamino)ethyl] 2-benzamido-4-methylsulfanylbutanoate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-benzyl-2-[(2-fluorobenzoyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5216577.png)



![4-amino-1-[2-(2,4-dichlorophenyl)-2-oxoethyl]-3,5-dimethyl-1H-1,2,4-triazol-4-ium bromide](/img/structure/B5216593.png)
![3-[2-(3,4-dimethoxyphenyl)ethyl]-2-(4-fluorophenyl)-1,3-thiazolidin-4-one](/img/structure/B5216608.png)
![N-(2-methyl-2-propen-1-yl)-2-{[4-(2-pyrimidinyl)-1-piperazinyl]methyl}-1,3-oxazole-4-carboxamide](/img/structure/B5216614.png)
![2-{[5-(2-bromophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]thio}-N-(diphenylmethyl)acetamide](/img/structure/B5216621.png)
![2-(4-hydroxy-3-methoxybenzylidene)-6,8-dimethyl[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B5216623.png)
![N-({1-[2-(4-chlorophenyl)ethyl]-4-piperidinyl}methyl)-N-methyl-4-oxo-4-phenylbutanamide](/img/structure/B5216627.png)
![N-(1-{1-[3-(cyclopentyloxy)benzyl]-4-piperidinyl}-1H-pyrazol-5-yl)cyclopropanecarboxamide](/img/structure/B5216635.png)
![N-{[(3-chloro-4-methylphenyl)amino]carbonothioyl}-4-propoxybenzamide](/img/structure/B5216646.png)